

Chemical structure and properties of EHT 5372

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: EHT 5372
Cat. No.: B15618567

[Get Quote](#)

An In-depth Technical Guide to **EHT 5372**

Introduction

EHT 5372 is a novel and potent small molecule inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family, exhibiting high selectivity for DYRK1A. Its chemical classification is a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimide.^{[1][2]} This compound has garnered significant interest within the scientific community, particularly for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (AD).^{[1][3]} The rationale for its development stems from the role of DYRK1A in the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP), two central pathological hallmarks of AD.^{[1][4]} This guide provides a comprehensive overview of the chemical structure, pharmacological properties, mechanism of action, and relevant experimental methodologies for **EHT 5372**.

Chemical Structure and Physicochemical Properties

EHT 5372 is identified by its systematic chemical name and unique identifiers. Its core structure is a thiazolo[5,4-f]quinazoline moiety.^[1]

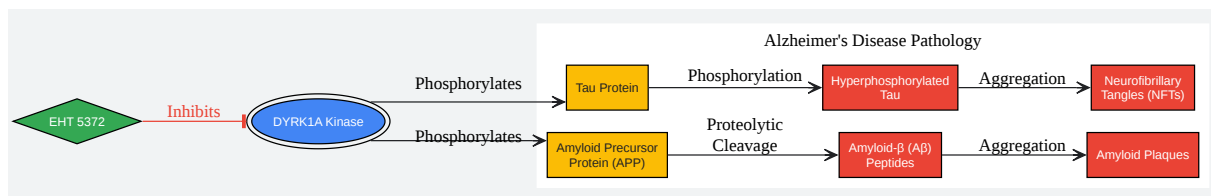
Property	Value
Systematic Name	methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate
CAS Number	1425945-63-6[3][5]
Molecular Formula	C ₁₇ H ₁₁ Cl ₂ N ₅ OS[5]
Molecular Weight	404.28 g/mol [5]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of **EHT 5372** is the potent and selective inhibition of DYRK1A kinase.[1][6] DYRK1A is a serine/threonine kinase that is overexpressed in individuals with Down syndrome and is associated with the neurofibrillary tangles found in sporadic Alzheimer's disease.[1] DYRK1A contributes to AD pathology through two main pathways:

- **Tau Phosphorylation:** DYRK1A directly phosphorylates Tau protein at multiple sites relevant to AD pathology. Hyperphosphorylated Tau detaches from microtubules, leading to their destabilization and the formation of insoluble neurofibrillary tangles (NFTs) within neurons.[1][4]
- **Amyloid- β (A β) Production:** DYRK1A can phosphorylate the amyloid precursor protein (APP), which may influence its cleavage by secretase enzymes, thereby promoting the production and aggregation of amyloid-beta peptides, the primary component of senile plaques.[1][7]

EHT 5372, by inhibiting DYRK1A, effectively reduces Tau hyperphosphorylation and lowers A β production, thus targeting both core pathologies of Alzheimer's disease.[1]



[Click to download full resolution via product page](#)

EHT 5372 inhibits DYRK1A, blocking Tau and APP phosphorylation pathways.

Pharmacological Properties

EHT 5372 demonstrates high potency for DYRK1A and DYRK1B and maintains selectivity across a panel of other kinases.

Table 1: Kinase Inhibitory Profile of EHT 5372

Kinase Target	IC ₅₀ (nM)
DYRK1A	0.22[1][6]
DYRK1B	0.28[6]
DYRK2	10.8[6]
DYRK3	93.2[6]
CLK1	22.8[6]
CLK2	88.8[6]
CLK4	59.0[6]
GSK-3α	7.44[6]
GSK-3β	221[6]

Table 2: Cellular Activity of EHT 5372

Cellular Effect	Cell Line	IC ₅₀ (μM)
Reduction of pS396-Tau levels	HEK293 (DYRK1A/Tau co-transfected)	1.7[4][6]
Reduction of Aβ production	HEK293 (APP overexpressing)	1.06[6][7]

Experimental Protocols

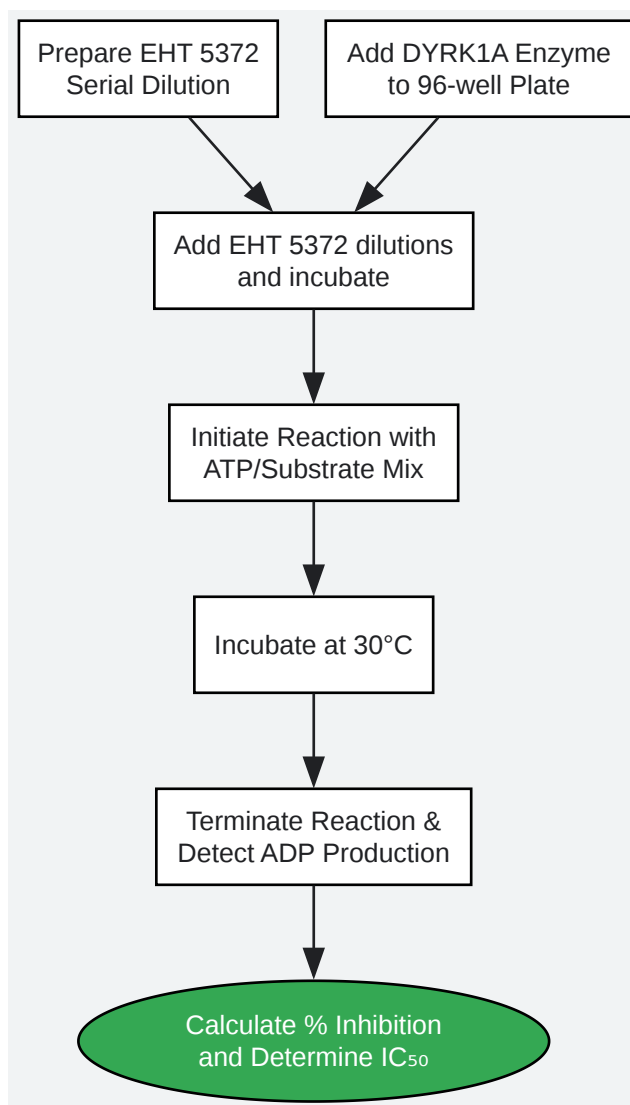
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the activity of **EHT 5372**.

In Vitro Kinase Inhibition Assay (DYRK1A)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of **EHT 5372** against recombinant DYRK1A.

Methodology:

- Reagents and Materials: Recombinant human DYRK1A, synthetic peptide substrate (e.g., DYRKtide), ATP, **EHT 5372** (in DMSO), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Prepare a serial dilution of **EHT 5372** in DMSO and then dilute into the kinase assay buffer. b. In a 96-well plate, add the DYRK1A enzyme to each well. c. Add the diluted **EHT 5372** or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.
- Data Analysis: a. Convert luminescence signals to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of **EHT 5372** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Workflow for an in vitro DYRK1A kinase inhibition assay.

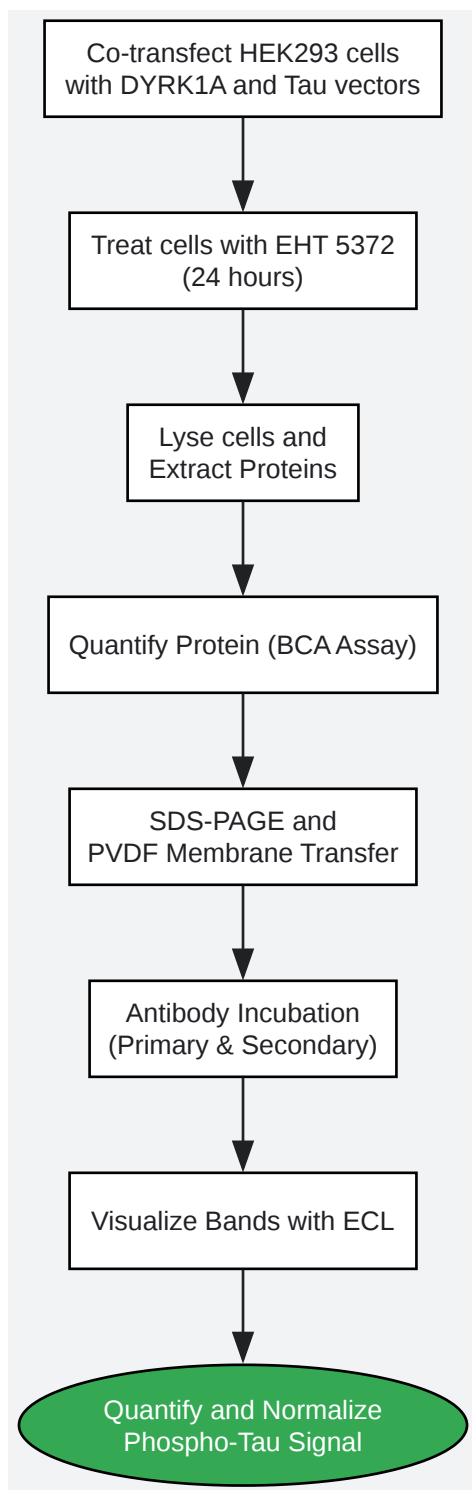
Cellular Tau Phosphorylation Assay (Western Blot)

This protocol describes the measurement of **EHT 5372**'s effect on Tau phosphorylation in a cellular context.[8]

Methodology:

- Cell Culture and Transfection: a. Culture HEK293 cells in appropriate media. b. Co-transfect cells with expression vectors for human Tau and human DYRK1A using a suitable transfection reagent.[4]

- **Compound Treatment:** a. After 24 hours of transfection, treat the cells with various concentrations of **EHT 5372** (e.g., 0.1-10 μ M) or DMSO (vehicle control) for an additional 24 hours.[6]
- **Protein Extraction:** a. Wash cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8] c. Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
- **Western Blot Analysis:** a. Determine protein concentration using a BCA assay.[8] b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8] c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Tau (e.g., anti-pS396-Tau) and a primary antibody for total Tau as a loading control.[4][8] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8] f. Visualize the protein bands using an ECL detection reagent and an imaging system.[8]
- **Data Analysis:** a. Quantify the band intensities for phosphorylated and total Tau. b. Normalize the phospho-Tau signal to the total Tau signal for each sample. c. Calculate the dose-dependent reduction in Tau phosphorylation relative to the vehicle control.



[Click to download full resolution via product page](#)

Workflow for analyzing Tau phosphorylation via Western Blot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f]quinazoline-2-carbimidates (EHT 1610 and EHT 5372) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EHT 5372|EHT5372 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. EHT 5372 Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical structure and properties of EHT 5372]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618567/docs#chemical-structure-and-properties-of-eht-5372]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)